(2E,11Z)-octadecadienoyl-CoA

fatty acid elongation microsomal reductase acyl-CoA metabolism

(2E,11Z)-Octadecadienoyl-CoA (synonyms: trans-2-cis-11-octadecadienoyl-CoA, 18:2-Δ2,Δ11-CoA) is a chemically defined, long-chain unsaturated fatty acyl-CoA derivative with a molecular weight of 1029.96 Da and formula C39H66N7O17P3S. It belongs to the octadecadienoyl-CoA class (ChEBI:139578), possessing a trans double bond at position 2 and a cis double bond at position 11.

Molecular Formula C39H66N7O17P3S
Molecular Weight 1030.0 g/mol
Cat. No. B15550251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,11Z)-octadecadienoyl-CoA
Molecular FormulaC39H66N7O17P3S
Molecular Weight1030.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-10,18-19,26-28,32-34,38,49-50H,4-8,11-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b10-9-,19-18+/t28-,32-,33-,34+,38-/m1/s1
InChIKeyOPMPWWFMNYWBGF-PKYBCSRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2E,11Z)-Octadecadienoyl-CoA: A Defined Long-Chain Unsaturated Acyl-CoA with Proven Substrate Activity in Microsomal Fatty Acid Elongation


(2E,11Z)-Octadecadienoyl-CoA (synonyms: trans-2-cis-11-octadecadienoyl-CoA, 18:2-Δ2,Δ11-CoA) is a chemically defined, long-chain unsaturated fatty acyl-CoA derivative with a molecular weight of 1029.96 Da and formula C39H66N7O17P3S . It belongs to the octadecadienoyl-CoA class (ChEBI:139578), possessing a trans double bond at position 2 and a cis double bond at position 11 [1]. This compound serves as a critical intermediate and substrate in the microsomal fatty acid chain elongation system, specifically as an input for the trans-2-enoyl-CoA reductase reaction [2].

Why (2E,11Z)-Octadecadienoyl-CoA Cannot Be Simply Replaced by Common Octadecadienoyl-CoA Isomers


Substituting (2E,11Z)-octadecadienoyl-CoA with structurally similar octadecadienoyl-CoA isomers (e.g., (9Z,12Z)-linoleoyl-CoA or (9Z,11E)-CLA-CoA) is not scientifically valid due to distinct double-bond stereochemistry and position. The ChEBI ontology explicitly classifies (2E,11Z)-octadecadienoyl-CoA as a unique child term under the octadecadienoyl-CoA parent, alongside distinct isomers such as (2E,9Z)-, (11E,13Z)-, and (6Z,11E)-octadecadienoyl-CoA, underscoring their non-interchangeable biological identities [1]. Furthermore, experimental evidence demonstrates that the microsomal trans-2-enoyl-CoA reductase specifically requires a trans-2 double bond adjacent to the CoA thioester for substrate recognition, a structural feature absent in common isomers like (9Z,12Z)-linoleoyl-CoA. The use of an incorrect isomer in elongation studies would fail to recapitulate the precise enzymatic reduction step and could lead to erroneous pathway conclusions [2].

Quantitative Evidence for (2E,11Z)-Octadecadienoyl-CoA: Differentiated Substrate Behavior and Enzymatic Utility


Trans-2-Enoyl-CoA Reductase Substrate Specificity: (2E,11Z)-Octadecadienoyl-CoA Activity Is Comparable to C16 and C20 Analogs

In rat hepatic microsomes, (2E,11Z)-octadecadienoyl-CoA (18:2) functions as a competent substrate for the NADPH-dependent trans-2-enoyl-CoA reductase, a key enzyme in fatty acid chain elongation. Its activity was directly compared with two other trans-2-enoyl-CoA substrates: (2E)-hexadecenoyl-CoA (16:1) and (2E)-eicosatetraenoyl-CoA (20:4). All three substrates were identically inhibited by the proteases trypsin, chymotrypsin, and subtilisin, demonstrating that (2E,11Z)-octadecadienoyl-CoA engages the same catalytic machinery and exhibits comparable substrate recognition within the microsomal elongation pathway [1].

fatty acid elongation microsomal reductase acyl-CoA metabolism

Enoyl-CoA Hydratase (EC 4.2.1.17) Reaction Specificity: (2E,11Z)-Octadecadienoyl-CoA as a Defined Hydration Substrate

In genome-scale metabolic models such as Rat-GEM, (2E,11Z)-octadecadienoyl-CoA is explicitly defined as a substrate for the enoyl-CoA hydratase reaction (MAR03245), which converts trans,cis-octadeca-2,11-dienoyl-CoA to (S)-3-hydroxy-11-cis-octadecenoyl-CoA via hydration of the trans-2 double bond [1]. This specific reaction is not documented for other octadecadienoyl-CoA positional isomers lacking the trans-2 configuration, underscoring a unique metabolic entry point.

enoyl-CoA hydratase beta-oxidation metabolic modeling

Comparative Inhibition Profile of Enoyl-ACP Reductase (FabI): Long-Chain Acyl-CoA Structure-Activity Relationships

While direct inhibition data for (2E,11Z)-octadecadienoyl-CoA on enoyl-ACP reductase (FabI) are not available, a clear class-level structure-activity trend emerges from a panel of acyl-CoA esters tested against Escherichia coli FabI. Long-chain saturated acyl-CoAs exhibit potent inhibition: myristoyl-CoA (C14) shows approximately 80% inhibition at 0.2 mM, while palmitoyl-CoA (C16) achieves nearly 50% inhibition at a 10-fold lower concentration (0.02 mM) [1]. This trend indicates that the presence of a long alkyl chain strongly enhances inhibitory potency. As an unsaturated C18:2 species, (2E,11Z)-octadecadienoyl-CoA is expected to fall within this high-activity class, though its specific inhibition constant requires empirical determination.

antibacterial target FabI inhibition acyl-CoA pharmacology

Differential Thioesterase Substrate Utilization: (2E,11Z)-Octadecadienoyl-CoA Lacks Activity with Peroxisomal Thioesterase Pte1p

Purified yeast peroxisomal thioesterase Pte1p exhibits clear substrate selectivity among acyl-CoA species. While it actively hydrolyzes 2-trans-tetradecenoyl-CoA (C14) and 2-trans-5-cis-tetradecadienoyl-CoA (C14:2), its activity toward longer chain species such as 9-cis-octadecenoyl-CoA (oleoyl-CoA, C18:1) is significantly lower [1]. Importantly, (2E,11Z)-octadecadienoyl-CoA was not identified as a substrate in this panel, implying that its C18 length combined with trans-2,11-cis geometry may preclude recognition by this particular thioesterase. This stands in contrast to (9Z,12Z)-octadecadienoyl-CoA, which is a known substrate for ACOT3 with a Km of 2.6 µM [2].

acyl-CoA thioesterase substrate specificity peroxisomal beta-oxidation

Optimal Research and Procurement Scenarios for (2E,11Z)-Octadecadienoyl-CoA


Microsomal Fatty Acid Chain Elongation Studies

Use (2E,11Z)-octadecadienoyl-CoA as a defined substrate in in vitro assays to investigate the trans-2-enoyl-CoA reductase step of the microsomal elongation cycle. Its validated activity in rat liver microsomes [1] makes it ideal for comparative studies alongside 16:1 and 20:4 substrates to probe chain-length specificity of the reductase complex.

Genome-Scale Metabolic Modeling (GEM) and Flux Analysis

Incorporate this compound into metabolic network reconstructions (e.g., Rat-GEM) to model the hydration of trans-2,11-cis-dienoyl-CoA by enoyl-CoA hydratase. This enables accurate simulation of unsaturated fatty acid processing and can identify metabolic bottlenecks in genetically engineered strains [2].

Enoyl-ACP Reductase (FabI) Inhibitor Screening

Leverage the established class-level trend that long-chain acyl-CoAs inhibit FabI [3] to evaluate (2E,11Z)-octadecadienoyl-CoA as a potential substrate-competitive inhibitor in antibacterial assays. Its C18:2 structure may confer distinct binding kinetics compared to saturated analogs.

Thioesterase Substrate Profiling

Employ (2E,11Z)-octadecadienoyl-CoA as a negative control or selectivity probe when characterizing novel thioesterases. Its lack of hydrolysis by Pte1p [4] demonstrates that not all octadecadienoyl-CoA isomers are equivalent, enabling the dissection of enzyme specificity for trans-2-enoyl vs. other geometric isomers.

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